molecular formula C12H14ClNO2 B1419627 1-(2-Chlorobenzoyl)piperidin-3-ol CAS No. 1090598-03-0

1-(2-Chlorobenzoyl)piperidin-3-ol

Cat. No. B1419627
M. Wt: 239.7 g/mol
InChI Key: NIABGTHHLANHPB-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperidin-3-ol, also known as 838, is a compound with a wide range of applications in fields such as medicinal chemistry, pharmacology, and toxicology. It has the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzoyl)piperidin-3-ol consists of a piperidine ring attached to a 2-chlorobenzoyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Stereochemistry of Ionic Thiol Addition

Research on piperidine-catalyzed addition of thiols to benzoyl compounds, including p-chlorobenzoyl-phenylacetylenes, highlighted the formation of mixtures of isomers. In different solvents, distinct isomers were obtained, indicating the solvent's role in influencing the stereochemistry of these reactions. This is crucial for understanding the chemical behavior of similar structures to 1-(2-Chlorobenzoyl)piperidin-3-ol (Omar & Basyouni, 1974).

Structural and Electronic Properties of Anticonvulsant Drugs

Studies on crystal structures of anticonvulsant compounds, including various piperidin-4-ols, have been carried out. These studies provide insights into the orientation and electronic distribution in molecules, which are vital for understanding the pharmacological properties of compounds like 1-(2-Chlorobenzoyl)piperidin-3-ol (Georges et al., 1989).

Synthesis and Characterization of Piperidine Derivatives

Research on the synthesis of various piperidine derivatives has been conducted, focusing on methods to create these compounds efficiently. Such studies are fundamental to the production and application of similar compounds in medicinal chemistry and drug development (Reese & Thompson, 1988).

Application in Alkaloid Synthesis

The synthesis of cis,cis 2,6-disubstituted piperidin-3-ol, closely related to 1-(2-Chlorobenzoyl)piperidin-3-ol, demonstrates its use as a chiral building block for alkaloid synthesis. This showcases the compound's relevance in creating complex molecular structures found in various natural products (Momose et al., 1997).

Antimicrobial Activity Studies

Studies on derivatives of piperidin-4-ols, including compounds structurally related to 1-(2-Chlorobenzoyl)piperidin-3-ol, have explored their antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Dyusebaeva et al., 2017).

Safety And Hazards

The specific safety and hazard information for 1-(2-Chlorobenzoyl)piperidin-3-ol is not provided in the available resources .

properties

IUPAC Name

(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIABGTHHLANHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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